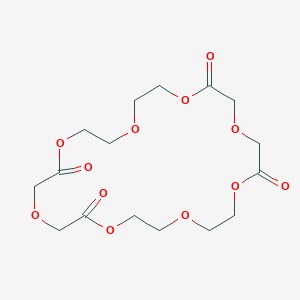
1,4,7,10,13,16,19,22-Octaoxacyclotetracosane-2,6,14,18-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10,13,16,19,22-Octaoxacyclotetracosane-2,6,14,18-tetrone is a macrocyclic compound with the molecular formula C16H32O8. It is known for its unique structure, which includes multiple ether linkages and carbonyl groups. This compound is part of a class of macrocyclic oligo-ethers related to ethylene oxide .
Preparation Methods
The synthesis of 1,4,7,10,13,16,19,22-Octaoxacyclotetracosane-2,6,14,18-tetrone typically involves the cyclization of linear oligo-ethers. One common method is the reaction of ethylene glycol derivatives under specific conditions to form the macrocyclic structure. Industrial production methods may involve the use of phase-transfer catalysts to enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
1,4,7,10,13,16,19,22-Octaoxacyclotetracosane-2,6,14,18-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Scientific Research Applications
1,4,7,10,13,16,19,22-Octaoxacyclotetracosane-2,6,14,18-tetrone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex macrocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying molecular recognition processes.
Industry: Used in the development of advanced materials with specific properties, such as selective ion transport
Mechanism of Action
The mechanism of action of 1,4,7,10,13,16,19,22-Octaoxacyclotetracosane-2,6,14,18-tetrone involves its ability to form stable complexes with other molecules. The multiple ether linkages and carbonyl groups allow it to interact with various molecular targets, facilitating processes like ion transport and molecular recognition .
Comparison with Similar Compounds
Similar compounds to 1,4,7,10,13,16,19,22-Octaoxacyclotetracosane-2,6,14,18-tetrone include:
Dibenzo-24-crown-8: Another macrocyclic ether with similar ion transport properties.
18-Crown-6: A smaller macrocyclic ether used for similar applications but with different selectivity.
Cyclodextrins: Cyclic oligosaccharides with similar molecular recognition capabilities but different structural features.
This compound is unique due to its specific combination of ether linkages and carbonyl groups, which provide distinct chemical and physical properties .
Properties
CAS No. |
73621-70-2 |
|---|---|
Molecular Formula |
C16H24O12 |
Molecular Weight |
408.35 g/mol |
IUPAC Name |
1,4,7,10,13,16,19,22-octaoxacyclotetracosane-2,6,14,18-tetrone |
InChI |
InChI=1S/C16H24O12/c17-13-9-23-11-15(19)27-7-3-22-4-8-28-16(20)12-24-10-14(18)26-6-2-21-1-5-25-13/h1-12H2 |
InChI Key |
JPSQCNSASKGKCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)COCC(=O)OCCOCCOC(=O)COCC(=O)OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















